

Physicochemical properties and characterization of 1-Hydroxy-6-methylsulfonylindole

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Compound of Interest

Compound Name: *1-Hydroxy-6-methylsulfonylindole*

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1-Hydroxy-6-methylsulfonylindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and characterization of **1-Hydroxy-6-methylsulfonylindole**. The information is intended to support research and development activities involving this compound.

Core Physicochemical Properties

1-Hydroxy-6-methylsulfonylindole is a heterocyclic compound with potential applications in medicinal chemistry. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃ S	PubChem[1]
Molecular Weight	211.24 g/mol	PubChem[1]
IUPAC Name	1-hydroxy-6-(methylsulfonyl)indole	PubChem[1]
CAS Number	170492-47-4	PubChem[1]
Boiling Point (Predicted)	513.8 ± 56.0 °C	ChemicalBook[2]
Density (Predicted)	1.36 g/cm ³ (Rough Estimate)	ChemicalBook[2]
pKa (Predicted)	12.55 ± 0.58	ChemicalBook[2]
XLogP3 (Computed)	1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Note: Some of the physicochemical data, such as boiling point, density, and pKa, are predicted values and should be confirmed through experimental analysis.

Structural Information

Identifier	Value
SMILES	CS(=O)(=O)c1cc2c(cc1)C=CN2O
InChI	InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3
InChIKey	DSXUTUMPWBBNSD-UHFFFAOYSA-N

Experimental Protocols for Characterization

Detailed experimental protocols are crucial for the accurate characterization of **1-Hydroxy-6-methylsulfonylindole**. The following are generalized methodologies based on standard analytical techniques for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **1-Hydroxy-6-methylsulfonylindole** by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
- 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Hydroxy-6-methylsulfonylindole**, confirming its elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - Determine the exact mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) to confirm the elemental formula.
 - Analyze the fragmentation pattern (MS/MS) to gain further structural insights.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **1-Hydroxy-6-methylsulfonylindole** and develop a quantitative analytical method.

Methodology:

- Chromatographic System:
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is a common starting point.
 - Mobile Phase: A gradient elution using a mixture of two solvents is often effective. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

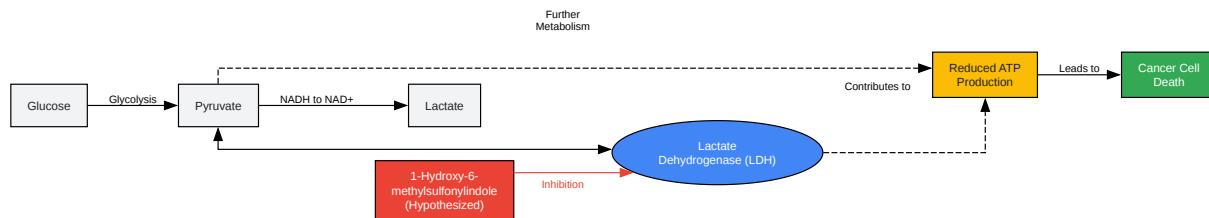
- Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be a good starting point for method development.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.
- Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be estimated by the relative area of the main peak. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for **1-Hydroxy-6-methylsulfonylindole** are not yet fully elucidated in the public domain, the broader class of N-hydroxyindole derivatives has garnered significant interest for its biological activities. Notably, these compounds have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.

Cancer cells often exhibit a metabolic shift towards glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. By inhibiting LDH, N-hydroxyindole derivatives can disrupt the energy production of cancer cells, potentially leading to cell death. This mechanism of action suggests that **1-Hydroxy-6-methylsulfonylindole** could be a candidate for further investigation in oncology drug discovery.

Below is a conceptual diagram illustrating the potential mechanism of action of N-hydroxyindole derivatives as LDH inhibitors in the context of cancer cell metabolism.

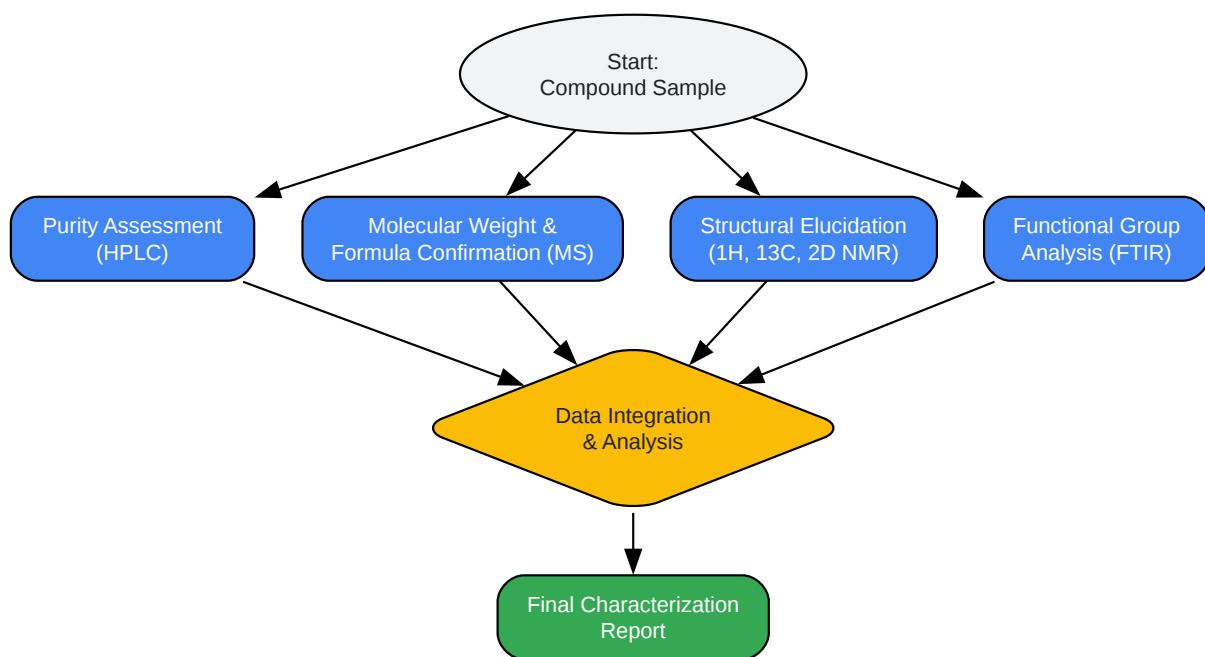


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Caption: Hypothesized inhibition of lactate dehydrogenase (LDH) by **1-Hydroxy-6-methylsulfonylindole**.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or acquired batch of **1-Hydroxy-6-methylsulfonylindole**.



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Caption: A typical experimental workflow for the physicochemical characterization of a chemical compound.

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References

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